molecular formula C16H16Cl2N2O2 B13362961 N-{5-amino-2-[(2,4-dichlorobenzyl)oxy]-3-methylphenyl}acetamide

N-{5-amino-2-[(2,4-dichlorobenzyl)oxy]-3-methylphenyl}acetamide

Cat. No.: B13362961
M. Wt: 339.2 g/mol
InChI Key: MEXAVAUHNSHBQV-UHFFFAOYSA-N
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Description

N-{5-amino-2-[(2,4-dichlorobenzyl)oxy]-3-methylphenyl}acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a dichlorobenzyl group, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-amino-2-[(2,4-dichlorobenzyl)oxy]-3-methylphenyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 5-amino-2-hydroxy-3-methylbenzoic acid to form the corresponding ester. This ester is then converted to the desired acetamide through a series of reactions, including amidation and reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-amino-2-[(2,4-dichlorobenzyl)oxy]-3-methylphenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{5-amino-2-[(2,4-dichlorobenzyl)oxy]-3-methylphenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{5-amino-2-[(2,4-dichlorobenzyl)oxy]-3-methylphenyl}acetamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16Cl2N2O2

Molecular Weight

339.2 g/mol

IUPAC Name

N-[5-amino-2-[(2,4-dichlorophenyl)methoxy]-3-methylphenyl]acetamide

InChI

InChI=1S/C16H16Cl2N2O2/c1-9-5-13(19)7-15(20-10(2)21)16(9)22-8-11-3-4-12(17)6-14(11)18/h3-7H,8,19H2,1-2H3,(H,20,21)

InChI Key

MEXAVAUHNSHBQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)NC(=O)C)N

Origin of Product

United States

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